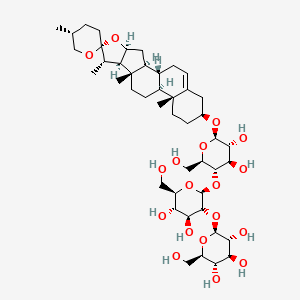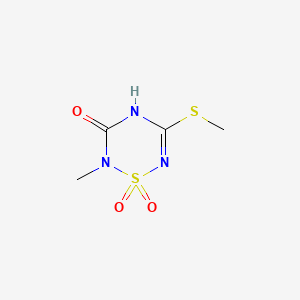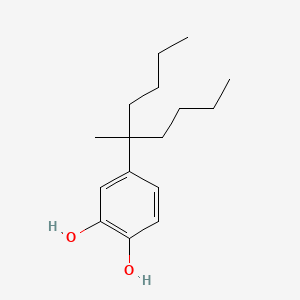![molecular formula C20H23N5O2 B14613309 Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate CAS No. 57343-58-5](/img/structure/B14613309.png)
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound contains a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of amino groups and a butyl ester moiety further enhances its chemical reactivity and potential utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the condensation of anthranilic acid with formamide to form the quinazoline ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds.
Aplicaciones Científicas De Investigación
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazoline ring can bind to active sites, while the amino groups can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate: Unique due to its specific substitution pattern and functional groups.
Quinazoline derivatives: Share the quinazoline core but differ in the nature and position of substituents.
Aminoquinazoline compounds: Contain amino groups but may lack the butyl ester moiety.
Propiedades
Número CAS |
57343-58-5 |
|---|---|
Fórmula molecular |
C20H23N5O2 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
butyl 4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoate |
InChI |
InChI=1S/C20H23N5O2/c1-2-3-10-27-19(26)14-5-7-15(8-6-14)23-12-13-4-9-17-16(11-13)18(21)25-20(22)24-17/h4-9,11,23H,2-3,10,12H2,1H3,(H4,21,22,24,25) |
Clave InChI |
WYRQGTNHBXZRAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)



![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)

![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)

![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)

![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)

